Pyriftalid: A Technical Guide for Researchers
Pyriftalid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and environmental fate of the herbicide Pyriftalid. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Structure and Identifiers
Pyriftalid is a synthetic herbicide belonging to the pyrimidinyl benzoate chemical class.[1] It is a chiral molecule, and the technical grade material is used as a racemic mixture.[2]
Chemical Structure:
Table 1: Chemical Identifiers for Pyriftalid
| Identifier | Value | Source |
| IUPAC Name | 7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one | PubChem[3] |
| CAS Number | 135186-78-6 | PubChem[3] |
| Molecular Formula | C₁₅H₁₄N₂O₄S | PubChem[3] |
| Molecular Weight | 318.35 g/mol | PubChem |
| SMILES | CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1 | PubChem |
| InChI | InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3 | PubChem |
| Synonyms | CGA 279233, 7-(4,6-Dimethoxypyrimin-2-ylthio)-3-methylisobenzofuran-1(3H)-one | PubChem |
Physicochemical Properties
The physicochemical properties of Pyriftalid influence its environmental fate and behavior. It is characterized by low water solubility and is semi-volatile.
Table 2: Physicochemical Properties of Pyriftalid
| Property | Value | Source |
| Melting Point | 159-160 °C | ChemicalBook |
| Boiling Point (Predicted) | 555.6 ± 60.0 °C | ChemicalBook |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |
| Water Solubility | Data not available | |
| pKa (Predicted) | -0.47 ± 0.50 | ChemicalBook |
| Vapor Pressure | Data not available | |
| Octanol-Water Partition Coefficient (LogP) | Data not available |
Mechanism of Action
Pyriftalid is a selective, systemic herbicide that is primarily absorbed by the roots of plants. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis and cell division, ultimately leading to plant death.
Branched-Chain Amino Acid Biosynthesis Pathway
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and indicates the point of inhibition by Pyriftalid.
Caption: Branched-chain amino acid biosynthesis pathway and Pyriftalid's point of inhibition.
Metabolism and Environmental Fate
Plant Metabolism
The metabolism of herbicides in plants is a key factor in their selectivity. In rice, detoxification of herbicides often involves oxidative reactions (such as hydroxylation and dealkylation), hydrolysis, and subsequent conjugation with glucose or glutathione. While specific metabolic pathways for Pyriftalid in rice are not extensively detailed in the available literature, it is likely that similar detoxification mechanisms are involved, leading to its selectivity.
Environmental Degradation
The persistence of a pesticide in the environment is often described by its half-life, the time it takes for 50% of the applied amount to degrade. While specific half-life data for Pyriftalid is limited, it is reported to be non-persistent in soil systems. The degradation of pesticides in the environment can occur through microbial and photochemical processes.
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Microbial Degradation: Soil microorganisms play a significant role in the breakdown of pesticides. For pyrethroid-like structures, the initial step of biodegradation is often the hydrolysis of the ester bond by esterase enzymes found in various bacteria and fungi.
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Photodegradation: Sunlight can also contribute to the degradation of pesticides on soil surfaces and in water. The rate of photodegradation is influenced by the intensity of light and the presence of photosensitizing agents.
Ecotoxicology
Pyriftalid poses a potential risk to non-target organisms. It is reported to be moderately toxic to birds, fish, and honeybees, with a more significant risk to aquatic invertebrates.
Table 3: Ecotoxicological Data for Pyriftalid
| Organism | Endpoint | Value | Source |
| Daphnia magna (Water flea) | 48h EC₅₀ | >1.8 mg/L | PubChem |
| Fish (species not specified) | 96h LC₅₀ | >1.8 mg/L | PubChem |
| Algae (species not specified) | 72h EC₅₀ | >1.8 mg/L | PubChem |
GHS hazard statements indicate that Pyriftalid may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.
Experimental Protocols
Herbicide Efficacy Testing in Rice
The following is a generalized protocol for evaluating the efficacy of a herbicide like Pyriftalid in a paddy field setting.
Caption: A generalized workflow for testing the efficacy of a rice herbicide.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like Pyriftalid on the ALS enzyme in vitro.
Methodology:
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Enzyme Extraction:
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Homogenize young, actively growing plant tissue (from a susceptible weed species) in an extraction buffer containing cofactors (e.g., FAD, thiamine pyrophosphate) and protease inhibitors.
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Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
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Enzyme Assay:
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Prepare a reaction mixture containing the enzyme extract, substrate (pyruvate), and various concentrations of the inhibitor (Pyriftalid).
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Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.
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Stop the reaction by adding acid (e.g., H₂SO₄). This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.
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Quantification:
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Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development (Voges-Proskauer reaction).
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Measure the absorbance of the colored product (acetoin complex) at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
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Data Analysis:
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Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.
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Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
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Residue Analysis
Analytical methods for determining Pyriftalid residues in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.
General Procedure:
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Extraction: Extraction of Pyriftalid from the sample matrix (e.g., soil, water, plant tissue) using an appropriate organic solvent.
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Clean-up: Removal of interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE).
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Analysis: Quantification of Pyriftalid using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS).
Conclusion
Pyriftalid is an effective herbicide for weed control in rice, acting through the specific inhibition of the ALS enzyme. Its physicochemical properties suggest low persistence in the soil. However, its potential toxicity to aquatic invertebrates necessitates careful management to minimize environmental impact. This guide provides a foundational understanding of Pyriftalid for researchers and professionals in the agrochemical and life sciences fields. Further research into its specific metabolic pathways in plants and degradation kinetics in various environmental matrices would provide a more complete picture of its behavior and impact.
